molecular formula C11H10N2O2S2 B8360929 5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole CAS No. 365996-64-1

5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole

Cat. No. B8360929
M. Wt: 266.3 g/mol
InChI Key: YLYWGSBFXXMBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole is a useful research compound. Its molecular formula is C11H10N2O2S2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

365996-64-1

Product Name

5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3 g/mol

IUPAC Name

5-(benzenesulfonyl)-4,6-dihydropyrrolo[3,4-d][1,3]thiazole

InChI

InChI=1S/C11H10N2O2S2/c14-17(15,9-4-2-1-3-5-9)13-6-10-11(7-13)16-8-12-10/h1-5,8H,6-7H2

InChI Key

YLYWGSBFXXMBHD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C3=CC=CC=C3)SC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzenesulfonamide (638 mg) and 4,5-bis(bromo-methyl)thiazole (1.10 g) were dissolved in dimethylformamide (10 ml), 60% sodium hydride in oil (357 mg) was added at a time, and the mixture was stirred at room temperature for 3 hours. Water and dichloromethane were added to conduct liquid separation. After the resultant oil layer was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was purified by column chromatography on silica gel (dichloromethane:ethylacetate=9:1) to obtain the title compound (137 mg) as colorless powder.
Quantity
638 mg
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reactant
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1.1 g
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reactant
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10 mL
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solvent
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[Compound]
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oil
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357 mg
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solvent
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Benzenesulfonamide (638 mg) and 4,5-bis(bromomethyl)thiazole (M. Al. Hariri, O. Galley, F. Pautet, H. Fillion, Eur. J. Org. Chem., pp. 593-594 (1998)) (1.10 g) were dissolved in N,N-dimethylformamide (10 mL) under ice cooling, and sodium hydride (60% in oil, 357 mg) was added thereto at a time, followed by stirring at room temperature for 3 hours. The resultant mixture was partitioned between water and methylene chloride, and the organic layer was dried over sodium sulfate anhydrate. The solvent was distilled away, and the residue was purified by silica gel column chromatography (methylene chloride:ethyl acetate=9:1), to thereby give the title compound (137 mg).
Quantity
638 mg
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
357 mg
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reactant
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10 mL
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solvent
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